4-(4-Fluorophenyl)-2-methyl-1-butene
Description
4-(4-Fluorophenyl)-2-methyl-1-butene is an organic compound characterized by a fluorinated aromatic ring attached to a branched aliphatic chain. Its molecular structure combines the electron-withdrawing properties of the fluorine substituent with the steric effects of the methyl group at the 2-position of the butene chain. This compound is of interest in synthetic chemistry, particularly in the development of pharmacologically active molecules or materials with tailored electronic properties.
Properties
IUPAC Name |
1-fluoro-4-(3-methylbut-3-enyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F/c1-9(2)3-4-10-5-7-11(12)8-6-10/h5-8H,1,3-4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWORJQAASXZLDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCC1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80641177 | |
| Record name | 1-Fluoro-4-(3-methylbut-3-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
731773-12-9 | |
| Record name | 1-Fluoro-4-(3-methylbut-3-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)-2-methyl-1-butene can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. The use of automated reactors and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)-2-methyl-1-butene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into saturated hydrocarbons using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with a palladium catalyst under high pressure.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed
Oxidation: 4-(4-Fluorophenyl)-2-methyl-1-butanol or 4-(4-Fluorophenyl)-2-methyl-1-butanone.
Reduction: 4-(4-Fluorophenyl)-2-methylbutane.
Substitution: 4-(4-Methoxyphenyl)-2-methyl-1-butene.
Scientific Research Applications
4-(4-Fluorophenyl)-2-methyl-1-butene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of diseases where fluorinated compounds show efficacy.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as enhanced thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)-2-methyl-1-butene involves its interaction with molecular targets through various pathways. The presence of the fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzyme active sites. This interaction can lead to the inhibition or activation of specific enzymes, affecting biochemical pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-(4-fluorophenyl)-2-methyl-1-butene with three analogs: 4-(2-bromophenyl)-2-methyl-1-butene , 4-(4-methoxyphenyl)-2-methyl-1-butene , and 4-(4-carbethoxyphenyl)-2-methyl-1-butene . These compounds differ in the substituents on the phenyl ring, enabling a systematic evaluation of electronic, steric, and physicochemical properties.
Structural and Electronic Features
- The methyl group on the butene chain introduces steric hindrance, which may influence conformational flexibility .
- 4-(2-Bromophenyl)-2-methyl-1-butene (CAS 130955-17-8): Bromine at the ortho position adds both steric bulk and strong electron-withdrawing effects. The ortho substitution may lead to non-planar conformations due to steric clashes between the bromine and the aliphatic chain .
- 4-(4-Methoxyphenyl)-2-methyl-1-butene (CAS 18491-21-9):
The methoxy group is electron-donating, increasing the electron density of the aromatic ring. This substitution enhances stability in oxidative environments but reduces electrophilic reactivity compared to fluorinated analogs . - 4-(4-Carbethoxyphenyl)-2-methyl-1-butene (CAS 731772-92-2): The carbethoxy group (-COOEt) introduces both electron-withdrawing and steric effects.
Physicochemical Properties
| Compound (CAS) | Molecular Weight | Boiling Point (°C) | Density (g/cm³) | Key Substituent Effect |
|---|---|---|---|---|
| This compound | Not provided | Not reported | Not reported | Electron-withdrawing (F) |
| 4-(2-Bromophenyl)-2-methyl-1-butene (130955-17-8) | 225.12 | 253.7 ± 9.0 | 1.215 | Steric bulk (Br) |
| 4-(4-Methoxyphenyl)-2-methyl-1-butene (18491-21-9) | 176.25 | 246.1 ± 9.0 | 0.924 | Electron-donating (OMe) |
| 4-(4-Carbethoxyphenyl)-2-methyl-1-butene (731772-92-2) | 218.29 | 304.7 ± 21.0 | 0.987 | Polar (COOEt) |
Key Observations :
- Boiling Points : The carbethoxy derivative exhibits the highest boiling point (304.7°C), likely due to increased polarity and intermolecular dipole interactions. The brominated analog follows, reflecting its higher molecular weight .
- Density : Bromine’s high atomic mass results in the greatest density (1.215 g/cm³), while methoxy and carbethoxy groups yield lower densities due to reduced atomic packing efficiency .
Research Findings and Methodological Notes
- Structural Characterization: Crystallographic studies of related fluorophenyl compounds (e.g., triazole derivatives) reveal non-planar conformations, where one fluorophenyl group is oriented perpendicular to the molecular plane. This suggests that this compound may exhibit similar conformational flexibility .
- For example, brominated compounds may release hazardous fumes upon decomposition .
Biological Activity
4-(4-Fluorophenyl)-2-methyl-1-butene, a compound characterized by its unique structural features, has garnered attention in various fields of biological research. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : C11H12F
- CAS Number : 731773-12-9
This compound features a fluorinated phenyl group, which is significant for its interaction with biological targets.
1. Antitumor Activity
Research indicates that this compound exhibits notable antitumor activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase, primarily through the modulation of key signaling pathways such as the MAPK pathway .
2. Enzyme Inhibition
This compound has been investigated as a potential inhibitor of specific enzymes involved in metabolic processes. For instance, it has shown inhibitory effects on cytochrome P450 enzymes, which are crucial for drug metabolism and the biotransformation of xenobiotics. This inhibition can lead to altered pharmacokinetics for co-administered drugs, making it a compound of interest in drug-drug interaction studies .
Case Studies and Findings
- In Vivo Efficacy : A study assessed the efficacy of this compound in an animal model of cancer. The results indicated significant tumor growth inhibition compared to control groups, with a maximum tumor growth inhibition percentage (TGI) observed at higher dosages (12.5 mg/kg) over a treatment period .
- Toxicological Assessment : Toxicological evaluations revealed that while the compound exhibits therapeutic potential, it also presents cytotoxic effects at elevated concentrations. This necessitates careful dosage optimization in potential therapeutic applications to minimize adverse effects .
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
